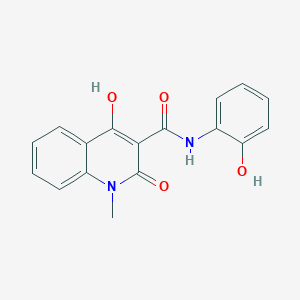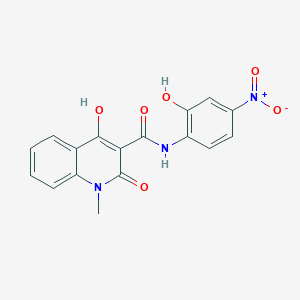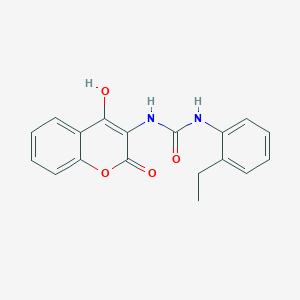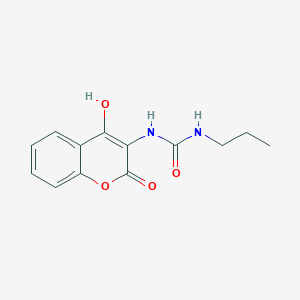
N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea, also known as CHU, is a synthetic compound that has shown promising results in scientific research. CHU belongs to the class of compounds known as ureas, which have been extensively studied for their various biological activities. CHU has been found to exhibit significant pharmacological properties, making it a potential candidate for drug development.
Wirkmechanismus
The exact mechanism of action of N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is not fully understood. However, it is believed that N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea exerts its pharmacological effects by modulating various signaling pathways. N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. Additionally, N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant responses. N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. Additionally, N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been found to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase. N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has also been shown to inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is its potent pharmacological properties. N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been found to exhibit significant anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for drug development. Additionally, the synthesis of N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is relatively simple and yields a high purity compound. However, there are also some limitations associated with the use of N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea in lab experiments. N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been found to exhibit low solubility in aqueous solutions, which may limit its bioavailability. Additionally, the exact mechanism of action of N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is not fully understood, which may make it difficult to optimize its pharmacological properties.
Zukünftige Richtungen
There are several future directions for the research on N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea. One of the main areas of research is the optimization of its pharmacological properties. This may involve the modification of the chemical structure of N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea to improve its solubility and bioavailability. Additionally, the mechanism of action of N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea needs to be further elucidated to optimize its pharmacological properties. Another area of research is the development of N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea-based drug delivery systems. This may involve the encapsulation of N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea in nanoparticles or liposomes to improve its pharmacokinetic properties. Overall, the research on N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has shown promising results and may lead to the development of new drugs for the treatment of various inflammatory and cancerous diseases.
Synthesemethoden
The synthesis of N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea involves the reaction of 4-hydroxycoumarin with cyclohexyl isocyanate in the presence of a catalyst. The reaction yields N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been extensively studied for its various biological activities. It has been found to exhibit potent anti-inflammatory, antioxidant, and antitumor properties. N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been found to scavenge free radicals and protect cells from oxidative stress. N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has also been shown to inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(4-hydroxy-2-oxochromen-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-14-11-8-4-5-9-12(11)22-15(20)13(14)18-16(21)17-10-6-2-1-3-7-10/h4-5,8-10,19H,1-3,6-7H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVBGHMYTKZDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)




![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)




